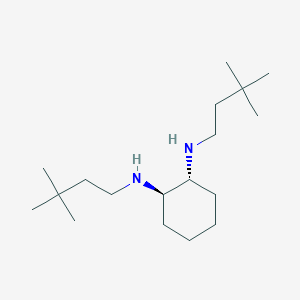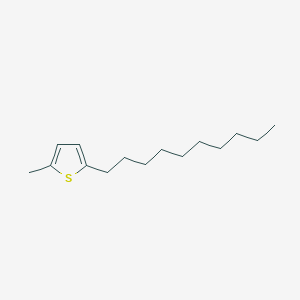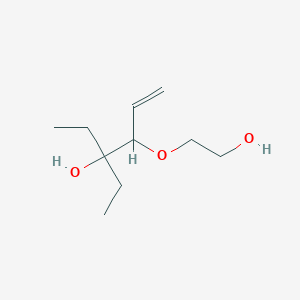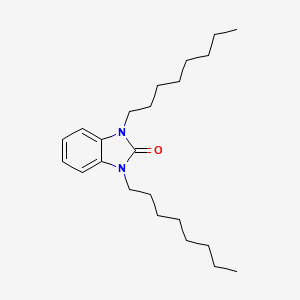
Tetraethenylphosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethenylphosphanium chloride is an organophosphorus compound with the chemical formula C8H12ClP It is a quaternary phosphonium salt, characterized by the presence of four ethenyl groups attached to a central phosphorus atom, with a chloride ion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraethenylphosphanium chloride can be synthesized through the reaction of triphenylphosphine with ethenyl chloride under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like nickel salts to facilitate the formation of the phosphonium salt. The reaction proceeds as follows: [ \text{P(C_2H_3)_3} + \text{C_2H_3Cl} \rightarrow \text{[P(C_2H_3)_4]}^+ \text{Cl}^- ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using solvents like acetone or ethanol to obtain the final product in a crystalline form.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraethenylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethenyl groups under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Tetraethenylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst, facilitating the transfer of inorganic anions into organic solvents.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form lipophilic salts.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which tetraethenylphosphanium chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The ethenyl groups enhance the compound’s ability to interact with organic molecules, facilitating reactions such as phase transfer and catalysis. The chloride ion plays a crucial role in maintaining the compound’s stability and solubility in different solvents.
Vergleich Mit ähnlichen Verbindungen
Tetraphenylphosphonium chloride: Similar in structure but with phenyl groups instead of ethenyl groups.
Tetramethylphosphonium chloride: Contains methyl groups instead of ethenyl groups.
Tetraethylphosphonium chloride: Contains ethyl groups instead of ethenyl groups.
Uniqueness: Tetraethenylphosphanium chloride is unique due to the presence of ethenyl groups, which confer distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications requiring phase-transfer catalysis and the formation of lipophilic salts.
Eigenschaften
CAS-Nummer |
673502-19-7 |
|---|---|
Molekularformel |
C8H12ClP |
Molekulargewicht |
174.61 g/mol |
IUPAC-Name |
tetrakis(ethenyl)phosphanium;chloride |
InChI |
InChI=1S/C8H12P.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H,1-4H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ICXMXLZLSXVJNG-UHFFFAOYSA-M |
Kanonische SMILES |
C=C[P+](C=C)(C=C)C=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B15162227.png)
![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)



![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)



![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)

